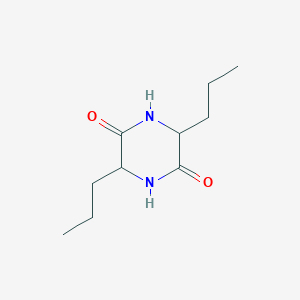
2,5-Piperazinedione, 3,6-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3,6-dipropyl- is a cyclic organic compound with the molecular formula C10H18N2O2 It is a derivative of piperazinedione, characterized by the presence of two propyl groups attached to the nitrogen atoms at positions 3 and 6 of the piperazinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dipropyl- typically involves the cyclization of appropriate dipeptides or the reaction of diketopiperazines with propylating agents. One common method is the radical bromination of symmetric diketopiperazines followed by substitution reactions to introduce the propyl groups . The reaction conditions often involve the use of radical initiators such as N-bromosuccinimide and solvents like dichloromethane.
Industrial Production Methods
Industrial production of 2,5-Piperazinedione, 3,6-dipropyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3,6-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups replace hydrogen atoms on the piperazinedione ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide for bromination, followed by nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions include various substituted piperazinediones, diketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Piperazinedione, 3,6-dipropyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3,6-dipropyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
- 2,5-Diketopiperazine
- Hexahydropyrrolizin-3-one
Uniqueness
2,5-Piperazinedione, 3,6-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5625-47-8 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,6-dipropylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-3-5-7-9(13)12-8(6-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
KHFKCDGGFAJKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC(C(=O)N1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
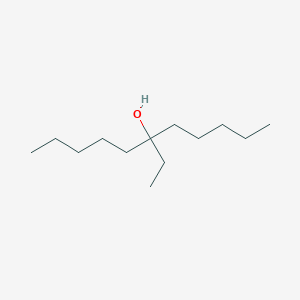


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
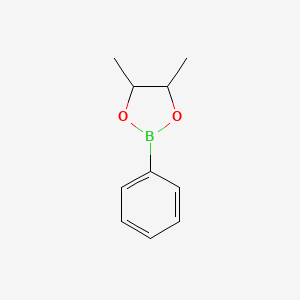
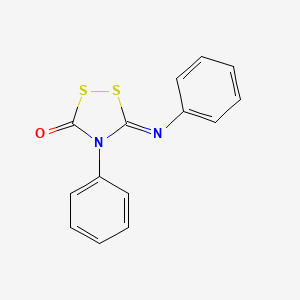


![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
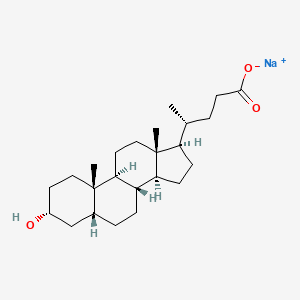
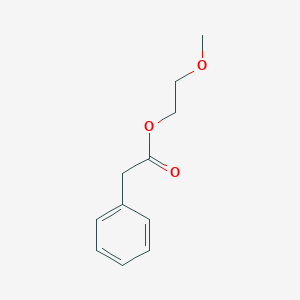
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
